

A Technical Guide to the Spectroscopic Analysis of 4-Pyrrolidinopyridine

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Compound of Interest

Compound Name: 4-Pyrrolidinopyridine

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This document provides an in-depth guide to the spectroscopic data of **4-pyrrolidinopyridine** (PPY), a widely used catalyst in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this compound. This guide summarizes key spectroscopic data (NMR, MS, and IR), outlines the experimental protocols for data acquisition, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The structural identity of **4-pyrrolidinopyridine** is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.1 Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for **4-pyrrolidinopyridine** are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Table 1: ^1H NMR Spectroscopic Data for **4-Pyrrolidinopyridine**[\[1\]](#)

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
Pyridine H (α to N)	8.164	Doublet	2H
Pyridine H (β to N)	6.346	Doublet	2H
Pyrrolidine H (α to N)	3.273	Triplet	4H
Pyrrolidine H (β to N)	2.006	Quintet	4H
Data acquired on a 90 MHz instrument in CDCl ₃ .			

Table 2: ¹³C NMR Spectroscopic Data for **4-Pyrrolidinopyridine**

Assignment	Chemical Shift (δ) in ppm
Pyridine C (γ to N)	150.9
Pyridine C (α to N)	149.0
Pyridine C (β to N)	107.0
Pyrrolidine C (α to N)	47.3
Pyrrolidine C (β to N)	25.5
Data acquired in CDCl ₃ .	

1.2 Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **4-pyrrolidinopyridine** (C₉H₁₂N₂), the molecular weight is 148.21 g/mol [2]. The electron ionization mass spectrum shows a prominent molecular ion peak and characteristic fragment ions.

Table 3: Key Mass Spectrometry Data (Electron Ionization) for **4-Pyrrolidinopyridine**[1]

m/z	Relative Intensity (%)	Putative Assignment
148	85.1	[M] ⁺ (Molecular Ion)
147	100.0	[M-H] ⁺
120	15.9	[M-C ₂ H ₄] ⁺
119	21.9	[M-C ₂ H ₅] ⁺
92	21.8	[C ₅ H ₄ N-NH] ⁺
78	21.8	[C ₅ H ₄ N] ⁺ (Pyridine)

1.3 Infrared (IR) Spectroscopy Data

Infrared spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of **4-pyrrolidinopyridine** will exhibit characteristic peaks corresponding to its aromatic and aliphatic components. Key absorption regions include C-H stretching from the aromatic pyridine ring (typically 3150-3000 cm⁻¹) and the aliphatic pyrrolidine ring, as well as aromatic C=C and C=N vibrations in the 1650-1400 cm⁻¹ range.[\[3\]](#)

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

2.1 NMR Spectroscopy Protocol

This protocol is a generalized procedure for acquiring ¹H and ¹³C NMR spectra.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-pyrrolidinopyridine** sample in ~0.6 mL of deuterated chloroform (CDCl₃).[\[2\]](#) Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).
- **Instrument Setup:** The spectra are recorded on a spectrometer, such as a Bruker AVANCE series instrument, operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.[\[4\]](#)
- **Data Acquisition:**

- Transfer the sample solution into a 5 mm NMR tube.
- Insert the tube into the spectrometer's magnet.
- Perform locking onto the deuterium signal of the CDCl₃ solvent.
- Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
- Optimize the magnetic field homogeneity by shimming the spectrometer.[5]
- Acquire the data using standard pulse programs (e.g., 'zg' for a simple 1D spectrum).[6]
Key parameters include a 90° pulse, an appropriate spectral width, and an acquisition time of several seconds.[4]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum manually or automatically.
 - Perform baseline correction.
 - Reference the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks in the ¹H spectrum to determine proton ratios.

2.2 Mass Spectrometry (ESI-MS) Protocol

This protocol outlines the general steps for obtaining an electrospray ionization (ESI) mass spectrum.

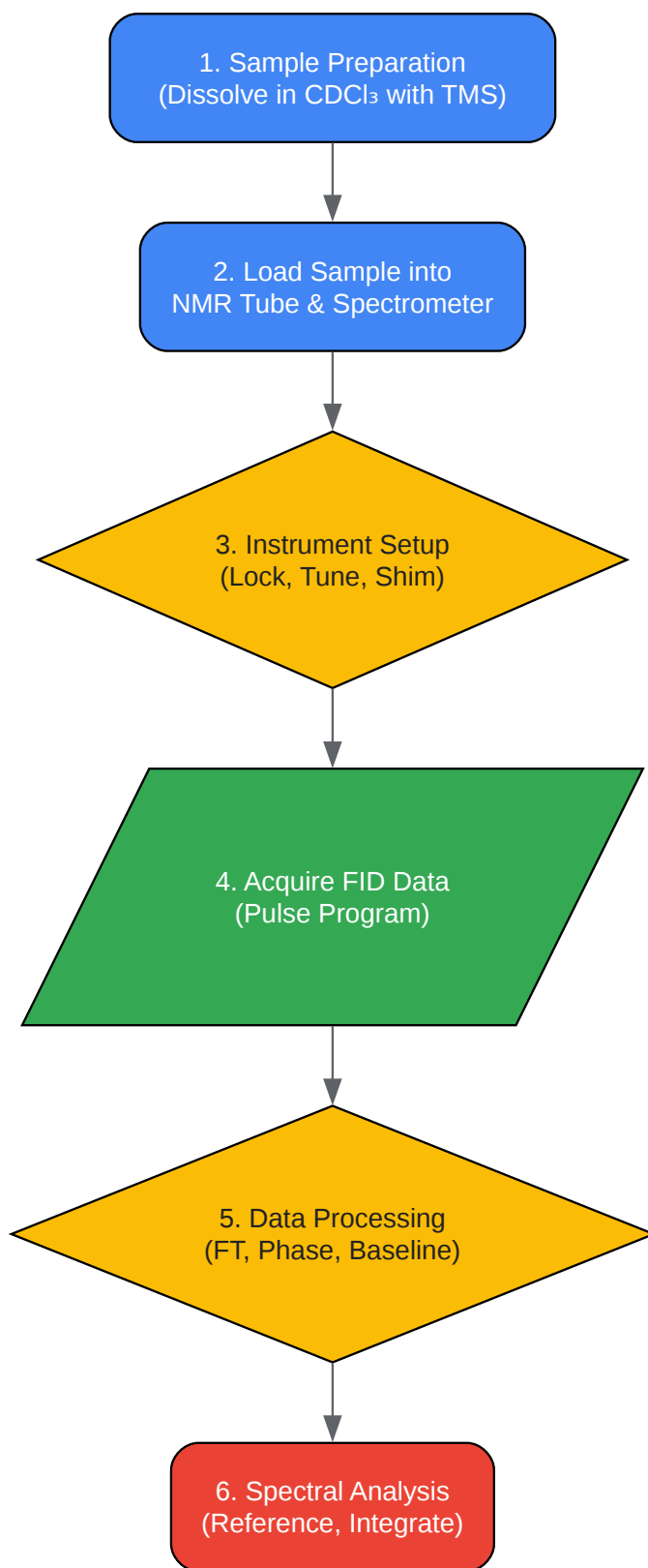
- Sample Preparation: Prepare a stock solution of **4-pyrrolidinopyridine** at a concentration of approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[7]
- Dilution: Create a dilute solution for analysis by taking an aliquot of the stock solution and diluting it further with the solvent to a final concentration of 1-10 µg/mL. High concentrations can cause signal suppression and contaminate the instrument.[7]

- **Instrument Setup:** Use an electrospray ionization mass spectrometer. Set the instrument to positive ion mode, as the basic nitrogen atoms in **4-pyrrolidinopyridine** are readily protonated.
- **Data Acquisition:**
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
 - A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions (e.g., $[M+H]^+$).
 - The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
 - Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualization of Workflows

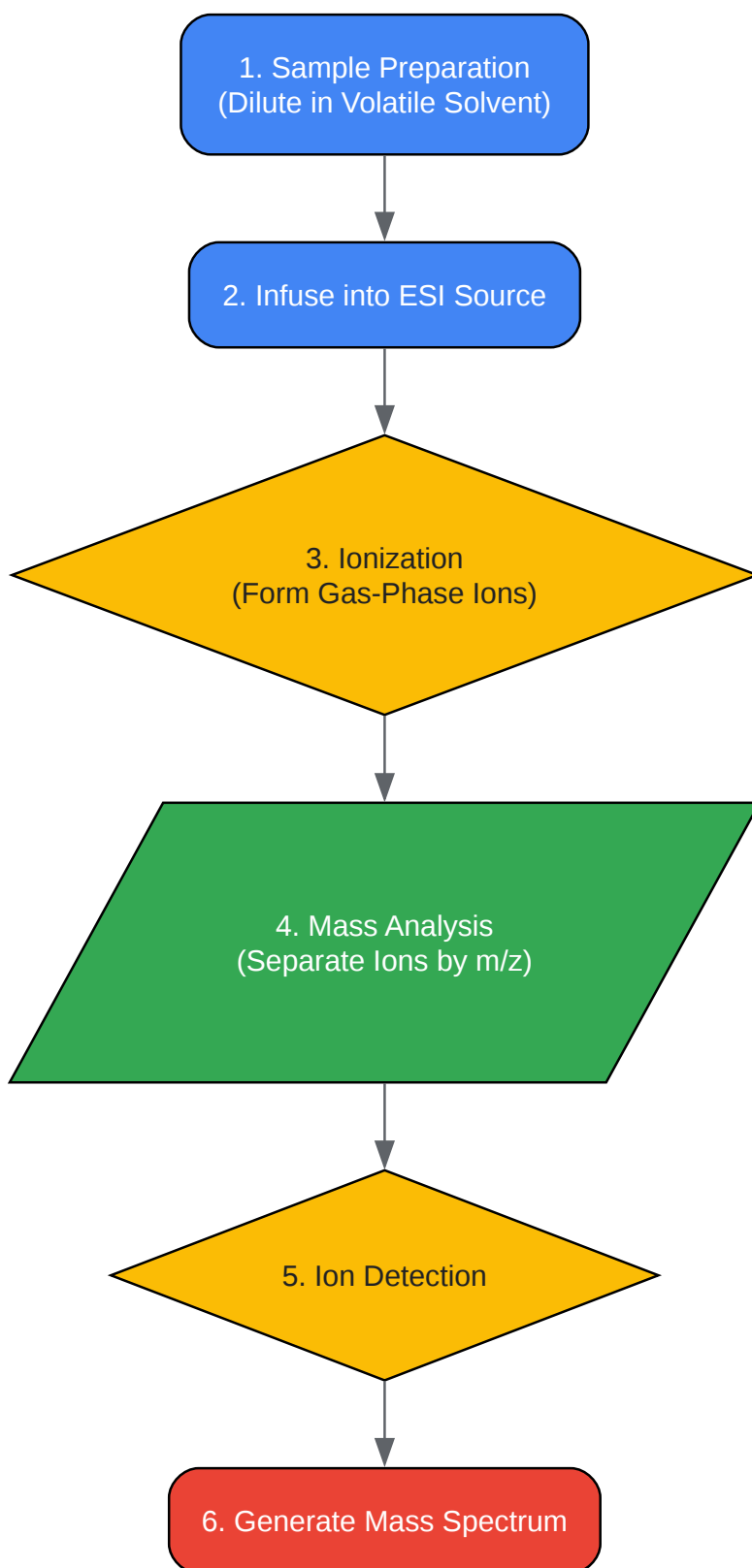
The following diagrams illustrate the logical and experimental workflows for the spectroscopic analysis of **4-pyrrolidinopyridine**.

Caption: Logical workflow for the structural elucidation of **4-pyrrolidinopyridine**.



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Caption: General experimental workflow for NMR spectroscopy.



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Caption: General experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

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